![molecular formula C14H16O3 B14122435 Allyl 2-(allyloxy)-3-methylbenzoate](/img/structure/B14122435.png)
Allyl 2-(allyloxy)-3-methylbenzoate
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Overview
Description
Allyl 2-(allyloxy)-3-methylbenzoate: is an organic compound that features both allyl and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-(allyloxy)-3-methylbenzoate typically involves the reaction of 2-(allyloxy)-3-methylbenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at room temperature . The general reaction scheme is as follows:
Starting Material: 2-(allyloxy)-3-methylbenzoic acid
Reagent: Allyl bromide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-(allyloxy)-3-methylbenzoate can undergo oxidation reactions, particularly at the allyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, typically in aqueous or acidic conditions.
Reduction: LiAlH4, usually in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines, often in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: Allyl 2-(allyloxy)-3-methylbenzoate serves as a versatile intermediate in the synthesis of more complex molecules. It can be used as a building block in the construction of larger, more complex organic structures. The presence of the allyl group and benzoate moiety allows for diverse reactions, which are influenced by conditions such as temperature, solvent choice, and pH.
- Medicinal Chemistry: Due to its unique chemical properties, this compound is explored in medicinal chemistry. The compound is investigated for potential therapeutic properties.
Comparison with Related Compounds
Compound | Unique Features |
---|---|
Allyl 2-hydroxybenzoate | Contains a hydroxyl group instead of an allyloxy group; used in pharmaceuticals |
Methyl 2-(allyloxy)-3-methylbenzoate | Methyl ester variant; often utilized in organic synthesis for its reactivity |
Allyl benzoate | Lacks the methyl substitution; primarily used as a fragrance component |
Allyl 4-hydroxybenzoate | Contains a hydroxyl group at position four; exhibits different biological activities |
The specific combination of functional groups in this compound may confer distinct chemical properties and biological activities not found in these other compounds.
Additional Applications
Mechanism of Action
The mechanism of action of Allyl 2-(allyloxy)-3-methylbenzoate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of allyl groups, which can undergo various chemical transformations. In biological systems, the compound’s mechanism of action would depend on the specific bioactive functionalities introduced during synthesis.
Comparison with Similar Compounds
Allyl benzoate: Similar structure but lacks the additional allyloxy and methyl groups.
2-(Allyloxy)benzoic acid: Similar structure but lacks the ester linkage and additional allyl group.
3-Methylbenzoic acid: Similar structure but lacks the allyloxy and allyl groups.
Uniqueness: Allyl 2-(allyloxy)-3-methylbenzoate is unique due to the presence of both allyl and allyloxy groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
prop-2-enyl 3-methyl-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H16O3/c1-4-9-16-13-11(3)7-6-8-12(13)14(15)17-10-5-2/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
RVVNVGFMHPVCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC=C)OCC=C |
Origin of Product |
United States |
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